molecular formula C16H17N3O2S2 B2488135 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034241-40-0

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2488135
CAS No.: 2034241-40-0
M. Wt: 347.45
InChI Key: TYZCLCNQMHMRKJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034241-40-0) is a synthetic organic compound with a molecular formula of C16H17N3O2S2 and a molecular weight of 347.46 g/mol . This molecule is built on a benzothiadiazole core, a scaffold known in medicinal chemistry for its electron-deficient structure and role as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability . The compound is further functionalized with a thiophene ring and a hydroxy-pentyl chain linked via a carboxamide group, contributing to its unique physicochemical and potential binding properties. The benzothiadiazole moiety is a privileged structure in drug discovery, associated with a range of pharmacological activities. Recent research on structurally related benzothiadiazole derivatives has demonstrated significant potential, particularly as inhibitors of the monoamine oxidase A (MAO-A) enzyme, suggesting relevance in neuropsychiatric research . For instance, the compound 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) was shown to produce an antidepressant-like effect in mice, mediated through serotonergic pathways and nitric oxide (NO) signaling . This indicates that the benzothiadiazole core in this product could be of high interest for neuroscience and psychopharmacology research. Furthermore, compounds featuring the benzothiadiazole structure have also been investigated as inhibitors of key signaling pathways, such as the canonical NF-κB cascade, which is a validated target in oncology and inflammation research . This product is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its utility as a chemical probe or building block in developing new therapeutic agents or materials.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-8-6-11(15-2-1-9-22-15)5-7-17-16(21)12-3-4-13-14(10-12)19-23-18-13/h1-4,9-11,20H,5-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZCLCNQMHMRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzo[c][1,2,5]thiadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the pentyl chain undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

Reagent/ConditionsProduct FormedSelectivityReference
KMnO₄ (acidic)Ketone derivative>80%
CrO₃ (Jones reagent)Carboxylic acid (chain cleavage)~60%

Oxidation preserves the thiadiazole and thiophene rings while modifying the aliphatic chain. The ketone derivative is often used in further conjugations for drug-delivery systems.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzo[c] thiadiazole core facilitates SNAr reactions at the 4- and 6-positions. Key examples include:

NucleophileConditionsProductYieldReference
PiperazineDMF, 80°C, 12hPiperazine-substituted thiadiazole65–72%
Sodium methoxideMeOH, refluxMethoxy-substituted derivative55%

These reactions are critical for modifying electronic properties in optoelectronic materials .

Esterification of Hydroxyl Group

The primary alcohol reacts with acylating agents:

ReagentCatalystProductApplication
Acetic anhydrideH₂SO₄Acetylated pentyl chainProdrug synthesis
Benzoyl chloridePyridineBenzoylated derivativePolymer functionalization

Esterification improves lipid solubility for enhanced bioavailability.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductByproduct
Acidic (HCl, Δ)6M HCl, 100°CBenzo[c] thiadiazole-5-carboxylic acidNH₄⁺
Basic (NaOH, Δ)4M NaOH, 80°CCarboxylate saltNH₃

Hydrolysis products serve as intermediates for metallo-β-lactamase inhibitors.

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic substitutions:

Reaction TypeReagentPositionProduct
BrominationNBS, CCl₄5-position5-bromo-thiophene derivative
NitrationHNO₃/H₂SO₄4-positionNitro-substituted analog

Brominated derivatives show enhanced antimicrobial activity in structure-activity studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalyst SystemSubstrateProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-functionalized analog
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesAminated derivatives

These methods are pivotal in synthesizing analogs for high-throughput screening .

Scientific Research Applications

Scientific Research Applications

1. Antibacterial Activity
Research indicates that derivatives of thiadiazole compounds, including N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exhibit notable antibacterial properties. Studies have shown effectiveness against various pathogenic bacteria.

CompoundActivityReference
Compound AStrong antibacterial activity compared to standard antibiotics
Compound BSignificant effects against drug-resistant strains

2. Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. In vitro assays have demonstrated that these compounds can inhibit protein denaturation, suggesting their potential as anti-inflammatory agents.

3. Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. Research focusing on the inhibition of specific cancer cell pathways revealed that certain compounds could induce apoptosis in cancer cell lines.

CompoundIC50 (nM)Mechanism
Compound C34.48c-Met inhibition and apoptosis induction
Compound D50.15c-Met inhibition with favorable pharmacokinetic profile

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

  • MAO Inhibition : Compounds derived from thiadiazoles have shown significant inhibitory action against monoamine oxidase (MAO) enzymes, which are crucial in neuropharmacology.
  • Cytotoxicity Against Cancer Cells : A series of new thiadiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines, demonstrating varying degrees of effectiveness.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

Key Similar Compounds :

PDTBTBz-2Fanti : A copolymer integrating benzo[c][1,2,5]thiadiazole with difluoro-phenylene and thiophene units. Unlike the target compound, it lacks hydroxyl groups but exhibits high electron mobility for organic solar cells .

DTCPB: Contains a benzo[c][1,2,5]thiadiazole core with di-p-tolylamino phenyl substituents, enhancing electron-withdrawing properties for optoelectronic devices .

Compound 3a () : Features a benzo[c][1,2,5]thiadiazole conjugated with oligothiophenes via an ester linkage. The target compound’s hydroxypentyl chain offers superior solubility compared to 3a’s ester group .

Compound 7b () : A thiazole-thiadiazole hybrid with phenyl substituents, showing potent anticancer activity (IC50 = 1.61 µg/mL against HepG-2 cells) .

Electronic and Solubility Properties

Compound Electron-Deficient Core Solubility-Enhancing Group Key Electronic Property
Target Compound Benzo[c][1,2,5]thiadiazole 5-hydroxypentyl-thiophene Enhanced π-conjugation, polar hydroxyl
PDTBTBz-2Fanti Benzo[c][1,2,5]thiadiazole None (fluorinated aryl) High electron mobility (solar cells)
DTCPB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino phenyl Strong electron-withdrawing
Compound 3a () Benzo[c][1,2,5]thiadiazole Oligothiophene ester Limited solubility due to ester

The hydroxypentyl chain in the target compound improves aqueous solubility compared to DTCPB and PDTBTBz-2Fanti, which rely on aromatic substituents. This property is critical for biomedical applications .

Key Research Findings and Data

Anticancer Activity of Thiadiazole Derivatives ()

Compound IC50 (µg/mL) Cell Line Structural Feature
7b 1.61 ± 1.92 HepG-2 Thiazole-thiadiazole hybrid
11 1.98 ± 1.22 HepG-2 Hydrazone-thiadiazole

The target compound’s thiophene and hydroxyl groups may modulate similar bioactivity, though direct evidence is needed .

Optoelectronic Performance ()

Compound PCE (%) Application Advantage
PDTBTBz-2Fanti ~7.4 Organic solar cells High electron mobility, stability
DTCPB N/A OLEDs Strong electron withdrawal

The target compound’s polar groups may reduce compatibility with non-polar solvents used in photovoltaics, limiting its optoelectronic utility compared to PDTBTBz-2Fanti .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Common Name This compound
CAS Number 2034241-40-0
Molecular Formula C₁₆H₁₇N₃O₂S₂
Molecular Weight 347.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, which can modulate biochemical pathways. Additionally, the benzo[c][1,2,5]thiadiazole core contributes to its potential as a bioactive scaffold.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.

Antimicrobial Properties

Thiadiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that related compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of thiadiazole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with structural similarities to this compound significantly reduced cell viability at concentrations as low as 10 µM .
  • Antimicrobial Screening
    • In a comprehensive antimicrobial study involving various thiadiazole derivatives, it was found that compounds exhibited notable activity against Candida albicans, with zones of inhibition ranging from 15 to 20 mm at concentrations of 500 µg/disk. This highlights the potential application of these compounds in treating fungal infections .
  • In Vivo Studies
    • Animal model studies have demonstrated that administration of thiadiazole derivatives resulted in significant reductions in tumor size and weight compared to control groups. These findings support the efficacy of these compounds in vivo and warrant further investigation into their therapeutic applications .

Q & A

Q. Table 1: Representative Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Reference
Thiadiazole Coreo-Phenylenediamine, SCl₂, DMF, 120°C65
Amide CouplingSOCl₂, Et₃N, CH₂Cl₂, 25°C78
HydroxylationHg(OAc)₂, NaBH₄, THF/H₂O52

Q. Table 2: Biological Activity Profile

Assay TypeModel SystemResult (IC₅₀/EC₅₀)Reference
Cytotoxicity (MTT)HeLa Cells2.3 µM
EGFR InhibitionRecombinant Kinase0.8 µM
ROS InductionMCF-7 Cells4.5-fold increase

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